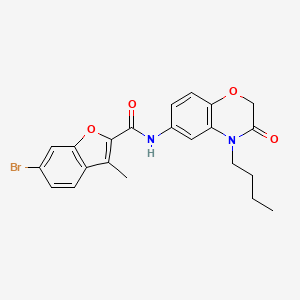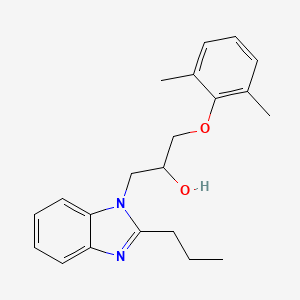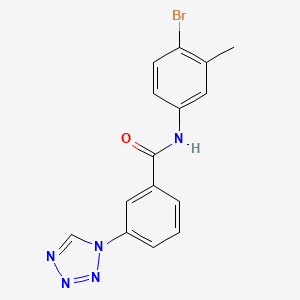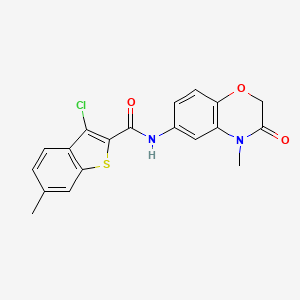![molecular formula C15H15N5OS B11301756 4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 942853-23-8](/img/structure/B11301756.png)
4-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it may inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain a thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Thiazoles are structurally related to thiadiazoles and share similar chemical reactivity and biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]- lies in its specific substitution pattern and the presence of both a thiadiazole and pyrazole ring, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
942853-23-8 |
|---|---|
Molecular Formula |
C15H15N5OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-10-3-5-12(6-4-10)9-20-13(7-8-16-20)17-15(21)14-11(2)18-19-22-14/h3-8H,9H2,1-2H3,(H,17,21) |
InChI Key |
DCBSKHWHLANNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(N=NS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11301687.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11301693.png)

![4-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11301697.png)
![5-chloro-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11301702.png)

![N-Cycloheptyl-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11301715.png)
![3-(4-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11301720.png)
![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B11301729.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B11301734.png)

![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11301743.png)

![4-chloro-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11301767.png)
